REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1C=CC=CC=1>C(N(CC)CC)C>[CH3:7][N:8]([CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)Br
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
81 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 100 hours
|
Duration
|
100 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |